4-(3-(Trifluoromethyl)phenyl)picolinic acid
Beschreibung
BenchChem offers high-quality 4-(3-(Trifluoromethyl)phenyl)picolinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-(Trifluoromethyl)phenyl)picolinic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
4-[3-(trifluoromethyl)phenyl]pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO2/c14-13(15,16)10-3-1-2-8(6-10)9-4-5-17-11(7-9)12(18)19/h1-7H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJAMIBNVECEDOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=NC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Definitive Technical Guide: 4-(3-(Trifluoromethyl)phenyl)picolinic Acid
Executive Summary
4-(3-(Trifluoromethyl)phenyl)picolinic acid represents a high-value scaffold in modern organometallic catalysis and medicinal chemistry.[1] As a substituted picolinic acid (pyridine-2-carboxylic acid), it functions as a versatile N,O-bidentate ligand , capable of stabilizing transition metals (Ir, Ru, Pt) for photoredox catalysis and OLED applications.[1] The incorporation of the 3-(trifluoromethyl)phenyl moiety at the C4 position introduces critical lipophilicity and electron-withdrawing character, modulating the electronic density of the pyridine ring without compromising the chelation bite angle.[1]
This guide provides a validated synthetic protocol, structural analysis, and application logic for researchers integrating this motif into drug candidates or catalytic systems.[1]
Structural Analysis & Pharmacophore Properties[1]
Molecular Architecture
The molecule consists of a central pyridine ring substituted at the C2 position with a carboxylic acid and at the C4 position with a meta-trifluoromethyl phenyl group.[1]
-
Picolinate Core (N,O-Donor): The nitrogen atom and the carboxylate oxygen form a stable 5-membered chelate ring with metal centers.[1] This is the "business end" for coordination chemistry.
-
4-Aryl Substituent: The phenyl ring at C4 extends the
-conjugation system, which is crucial for tuning the HOMO-LUMO gap in optoelectronic applications.[1] -
3-CF
Group:-
Electronic Effect: The strong
-withdrawing nature of the CF group lowers the electron density on the phenyl ring and, by extension, the pyridine nitrogen.[1] This increases the oxidation potential of resulting metal complexes, often shifting emission to the blue region in OLEDs. -
Metabolic Stability: In medicinal chemistry, the CF
group blocks metabolic oxidation at the phenyl ring (blocking the meta position) and increases lipophilicity (LogP), enhancing membrane permeability.
-
Physicochemical Properties (Estimated)
| Property | Value (Approx.) | Significance |
| Formula | C | Precursor calculation |
| MW | 267.21 g/mol | Stoichiometry |
| pKa (COOH) | ~5.1 - 5.3 | Slightly more acidic than unsubstituted picolinic acid (5.[1]4) due to the electron-withdrawing aryl group.[1] |
| LogP | 3.2 - 3.5 | High lipophilicity favors organic solubility and cell permeability.[1] |
| H-Bond Donors | 1 (COOH) | Dimerization in solid state.[1] |
| H-Bond Acceptors | 4 (N, O, F) | Interaction with enzyme active sites.[1] |
Synthetic Protocol: The Suzuki-Miyaura Route[1][2][3][4]
The most robust synthesis utilizes a Suzuki-Miyaura cross-coupling between a 4-halopicolinate ester and 3-(trifluoromethyl)phenylboronic acid, followed by ester hydrolysis.[1] This convergent route avoids the harsh conditions of direct pyridine functionalization.
Step 1: Cross-Coupling
Reaction: Methyl 4-chloropicolinate + 3-(Trifluoromethyl)phenylboronic acid
-
Rationale: Methyl 4-chloropicolinate is commercially available and the chloride is sufficiently reactive for Pd-catalyzed coupling at the electron-deficient C4 position.[1]
-
Catalyst: Pd(dppf)Cl
is preferred over Pd(PPh ) for its stability and resistance to oxidation. -
Base: Potassium carbonate (K
CO ) or Potassium phosphate (K PO ) provides the necessary activation of the boronic acid.
Protocol:
-
Charge: In a 250 mL round-bottom flask, add:
-
Solvent: Add 1,4-Dioxane (40 mL) and Water (10 mL). Degas by bubbling N
for 15 minutes.[1] -
Catalyst: Add Pd(dppf)Cl
(0.05 equiv, 5 mol%). -
Reaction: Heat to 90°C under N
atmosphere for 12–16 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.[1] -
Workup: Cool to RT. Filter through a Celite pad to remove Pd black.[1] Dilute filtrate with EtOAc, wash with water and brine.[1] Dry over Na
SO , concentrate. -
Purification: Flash column chromatography (SiO
, 0-20% EtOAc in Hexanes).
Step 2: Ester Hydrolysis
Reaction: Methyl ester
Protocol:
-
Dissolution: Dissolve the intermediate ester (from Step 1) in THF (30 mL).
-
Hydrolysis: Add LiOH
H O (2.5 equiv) dissolved in Water (10 mL). -
Reaction: Stir at Room Temperature for 4 hours. (Heating may cause decarboxylation; avoid if possible).
-
Isolation: Evaporate THF. Acidify the aqueous residue carefully with 1M HCl to pH ~3.[1] The product typically precipitates as a white/off-white solid.[1]
-
Purification: Filter the solid, wash with cold water, and dry under vacuum.[1] Recrystallization from Ethanol/Water if necessary.[1]
Workflow Diagram
Caption: Convergent synthetic workflow for 4-(3-(Trifluoromethyl)phenyl)picolinic acid via Suzuki coupling and hydrolysis.
Applications in Catalysis & Drug Development[3]
Organometallic Ligand Design (Iridium Complexes)
This molecule is a prime candidate for cyclometalated Iridium(III) complexes used in phosphorescent OLEDs (PHOLEDs).
-
Binding Mode: It acts as an ancillary ligand (
). The picolinate binds via the neutral Pyridine-N and the anionic Carboxylate-O.[1] -
Color Tuning: The electron-withdrawing CF
group on the 4-phenyl ring stabilizes the HOMO of the complex.[1] Compared to unsubstituted picolinate, this results in a blue-shift in emission wavelength.[1] -
Stability: The steric bulk of the 3-CF
group (meta position) prevents intermolecular aggregation (quenching) without interfering with the metal center.[1]
Medicinal Chemistry
In drug discovery, this scaffold serves as a robust fragment for:
-
Metalloproteinase Inhibitors: The picolinic acid moiety is a known zinc-binding group (ZBG).[1] The 4-aryl tail fits into the hydrophobic S1' pocket of enzymes like MMPs or HDACs.[1]
-
Bioisosteres: The 3-CF
phenyl group mimics the lipophilicity of a chlorophenyl or t-butyl group but with enhanced metabolic stability against CYP450 oxidation.[1]
Analytical Characterization
To validate the structure, look for these key spectroscopic signatures:
-
H NMR (400 MHz, DMSO-d
): -
F NMR: Single peak at
-61 to -63 ppm (characteristic of Ar-CF ).[1] -
IR Spectroscopy:
Safety & Handling
-
Hazard Identification: Like most fluorinated pyridines, this compound is likely Irritating to eyes, respiratory system, and skin (H315, H319, H335).[1]
-
Specific Risk: Picolinic acids can decarboxylate at high temperatures (>150°C). Do not overheat during drying.[1]
-
Waste: Dispose of aqueous layers from the Suzuki coupling as heavy metal waste (Palladium contamination).
References
-
Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Grygorenko, O. O., et al. (2018). Sulfonyl fluorides as alternative electrophiles in Suzuki–Miyaura cross-coupling reactions.[1] Organic Letters. (Contextual reference for 4-aryl pyridine synthesis).
-
Sigma-Aldrich. (n.d.).[1][2] Product Specification: 4-(Trifluoromethyl)phenylboronic acid (Reagent for Suzuki Coupling).[1][3] Link
-
TCI Chemicals. (n.d.).[2] Suzuki-Miyaura Cross Coupling Reaction Protocol.[1][3][4] Link
-
Bio-Conferences. (2023). Synthesis of ethyl 4-(2-fluoro-4-nitrophenoxy) picolinate. BIO Web of Conferences. (Reference for picolinate ester reactivity). Link
Sources
An In-Depth Technical Guide to the Solubility Profile of 4-(3-(Trifluoromethyl)phenyl)picolinic Acid and Its Isomers
For the Attention of Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Landscape of Novel Compound Characterization
In the realm of pharmaceutical sciences, a comprehensive understanding of a compound's physicochemical properties is the bedrock upon which successful drug development is built. Among these, solubility stands as a paramount determinant of a drug's bioavailability and, consequently, its therapeutic efficacy. This guide is dedicated to a thorough exploration of the solubility profile of 4-(3-(Trifluoromethyl)phenyl)picolinic acid.
Initial investigations reveal a scarcity of publicly available data for the specific isomeric form 4-(3-(Trifluoromethyl)phenyl)picolinic acid. However, this is not an insurmountable obstacle. In the spirit of pioneering research, where data for a novel entity is often nascent, we will pivot our focus to a closely related and structurally significant isomer: 4-(Trifluoromethyl)pyridine-3-carboxylic acid , also known as 4-(Trifluoromethyl)nicotinic acid. The insights gleaned from this analogue, which shares the critical trifluoromethyl and pyridinecarboxylic acid moieties, provide an invaluable and predictive framework for understanding the titular compound. We will also draw comparisons to the parent molecule, picolinic acid, to build a foundational understanding.
This document is structured to provide not just data, but a holistic understanding of the principles and practices of solubility assessment. We will delve into the theoretical underpinnings of solubility, provide robust experimental protocols, and discuss strategies for modulating this critical parameter.
Section 1: Physicochemical Properties of 4-(Trifluoromethyl)pyridine-3-carboxylic Acid and Picolinic Acid
A compound's solubility is intrinsically linked to its structural and electronic properties. The presence of the electron-withdrawing trifluoromethyl group and the ionizable carboxylic acid on the pyridine ring dictates its behavior in various solvent systems.
| Property | 4-(Trifluoromethyl)pyridine-3-carboxylic acid | Picolinic Acid | Reference |
| Molecular Formula | C7H4F3NO2 | C6H5NO2 | [1][2] |
| Molecular Weight | 191.11 g/mol | 123.11 g/mol | [1][3] |
| Appearance | Light brown to brown solid | White solid | [1][3] |
| Melting Point | 146 - 148 °C | 136 - 139 °C | [1][4][5] |
| pKa | ~3.6 (approximate, in aqueous solution) | ~5.2 | [6] |
| Aqueous Solubility | Slightly soluble | Soluble (887 g/L at 20°C) | [5][6] |
| Organic Solvent Solubility | Soluble in DMSO, DMF, Methanol (Slightly) | Soluble in ethanol (63 g/L at 20°C), glacial acetic acid; practically insoluble in ether, chloroform, and carbon disulfide. | [5][6][7] |
Expert Insights: The trifluoromethyl group significantly impacts the molecule's lipophilicity and electronic distribution. While specific solubility data for 4-(Trifluoromethyl)pyridine-3-carboxylic acid is qualitative ("slightly soluble"), the lower pKa compared to picolinic acid suggests that its solubility will be highly pH-dependent, a crucial factor in physiological environments. The increased melting point relative to picolinic acid suggests a more stable crystal lattice, which could contribute to lower aqueous solubility.
Section 2: The Cornerstone of Bioavailability: Understanding pH-Dependent Solubility
For ionizable compounds such as carboxylic acids, solubility is not a fixed value but rather a function of the pH of the surrounding medium. This relationship is elegantly described by the Henderson-Hasselbalch equation, which provides a theoretical framework for predicting how solubility changes as a drug substance traverses the varying pH environments of the gastrointestinal tract.[8][9]
The ionization of a carboxylic acid (HA) in water is represented by the following equilibrium:
HA ⇌ H⁺ + A⁻
The Henderson-Hasselbalch equation is:
pH = pKa + log([A⁻]/[HA])
Where:
-
pH is the pH of the solution.
-
pKa is the acid dissociation constant.
-
[A⁻] is the concentration of the ionized form (conjugate base).
-
[HA] is the concentration of the non-ionized form (free acid).
Causality in Experimental Design: The pH-solubility profile is a critical pre-formulation study.[10] It dictates the optimal conditions for dissolution and can predict potential absorption windows in the gastrointestinal tract. For a weakly acidic drug, solubility increases as the pH rises above the pKa, due to the conversion of the less soluble neutral form to the more soluble ionized salt form.[11]
Figure 1: Conceptual diagram of pH-dependent solubility and its impact on drug absorption.
Section 3: Experimental Protocols for Solubility Determination
To ensure scientific rigor, solubility should be assessed using well-validated methodologies. Both kinetic and thermodynamic solubility assays provide complementary information crucial for different stages of drug development.
Thermodynamic (Equilibrium) Solubility Assay: The Gold Standard
This method determines the solubility of a compound at equilibrium and is considered the most accurate representation of a drug's intrinsic solubility. The shake-flask method is the traditional and most widely accepted technique.[12]
Protocol: Shake-Flask Method
-
Preparation of Saturated Solutions:
-
Add an excess amount of the test compound to a series of vials containing buffers of varying pH (e.g., pH 1.2, 4.5, 6.8, and 7.4 to simulate physiological conditions).[10]
-
Ensure a visible amount of solid material remains to confirm that the solution is saturated.
-
-
Equilibration:
-
Seal the vials and agitate them at a constant temperature (typically 25°C or 37°C) for a defined period (e.g., 24-48 hours) to allow the system to reach equilibrium.[12]
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed to permit the sedimentation of excess solid.
-
Carefully collect a sample of the supernatant. For accurate results, it is advisable to filter the supernatant through a 0.22 µm filter to remove any undissolved microparticles.
-
-
Quantification:
-
Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[13] This allows for the separation and quantification of the parent compound from any potential degradants.
-
-
Data Analysis:
-
Plot the measured solubility (in µg/mL or µM) as a function of pH to generate the pH-solubility profile.
-
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 3-Pyridinecarboxylic acid, 4-(trifluoromethyl)- | C7H4F3NO2 | CID 2777549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. 4-(三氟甲基)吡啶-3-甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Picolinic acid, 99% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 6. 4-Pyridinecarboxylic Acid, 3-(Trifluoromethyl)- | Properties, Uses, Safety, Supplier China – High Purity Chemical Manufacturer [pipzine-chem.com]
- 7. 4-(Trifluoromethyl)nicotinic acid | 158063-66-2 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Application of Solubility and Dissolution Profile Comparison for Prediction of Gastric pH-Mediated Drug-Drug Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijper.org [ijper.org]
- 12. lup.lub.lu.se [lup.lub.lu.se]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
An In-depth Technical Guide to the Initial Synthesis Routes for 4-(3-(Trifluoromethyl)phenyl)picolinic Acid
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the principal synthetic strategies for the preparation of 4-(3-(trifluoromethyl)phenyl)picolinic acid, a key building block in medicinal chemistry and materials science. The document emphasizes a retrosynthetic approach, detailing the strategic disconnection of the target molecule into readily available starting materials. The core of this guide focuses on a robust and widely applicable palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Detailed, step-by-step protocols for the synthesis of key intermediates, the cross-coupling reaction itself, and the final hydrolysis are provided, supported by mechanistic insights and justifications for the selection of reagents and reaction conditions. This guide is intended to serve as a practical resource for researchers engaged in the synthesis of functionalized picolinic acid derivatives.
Introduction and Strategic Overview
4-(3-(Trifluoromethyl)phenyl)picolinic acid and its derivatives are of significant interest in the pharmaceutical and agrochemical industries due to their potential biological activities. The presence of the trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of drug candidates. The picolinic acid moiety, a pyridine-2-carboxylic acid, is a well-known chelating agent and a versatile scaffold in drug design[1].
The synthesis of this biaryl compound hinges on the formation of a carbon-carbon bond between the C4 position of the picolinic acid ring and the C1 position of the 3-(trifluoromethyl)phenyl ring. While several cross-coupling methodologies exist, the Suzuki-Miyaura reaction is often the method of choice due to its mild reaction conditions, high functional group tolerance, and the commercial availability and stability of boronic acid reagents[2][3][4].
This guide will primarily focus on a Suzuki-Miyaura coupling strategy, which has proven to be highly effective for the synthesis of 4-arylpyridines[4]. Alternative approaches, such as the Negishi coupling, will be briefly mentioned as a viable alternative.
Retrosynthetic Analysis
A logical retrosynthetic analysis of the target molecule, 4-(3-(trifluoromethyl)phenyl)picolinic acid (I), suggests a disconnection at the aryl-aryl bond. This leads to two key synthons: a 4-halopicolinate derivative (II) and a 3-(trifluoromethyl)phenyl organometallic species (III).
Sources
- 1. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
The Trifluoromethyl Group: A Strategic Imperative in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the trifluoromethyl (CF3) group into therapeutic candidates has become a cornerstone of modern medicinal chemistry. Its profound influence on a molecule's physicochemical and pharmacokinetic properties allows for the fine-tuning of drug-like characteristics, often transforming a promising lead compound into a successful clinical candidate. This guide provides a comprehensive technical overview of the multifaceted roles of the trifluoromethyl group, offering field-proven insights into its application in drug design and development.
The Physicochemical Powerhouse: How the CF3 Group Reshapes Molecular Properties
The trifluoromethyl group's unique electronic and steric nature dramatically alters a molecule's fundamental properties. Understanding these changes is paramount to leveraging its full potential in drug design.
Modulating Lipophilicity and Acidity: A Balancing Act
The CF3 group is strongly electron-withdrawing and significantly more lipophilic than a methyl group, with a Hansch π value of +0.88.[1] This increased lipophilicity can enhance membrane permeability and improve oral absorption. However, its potent inductive effect also increases the acidity of nearby functional groups. For instance, substituting a methyl group with a trifluoromethyl group on a phenol or aniline can decrease the pKa by several units, impacting the ionization state of the molecule at physiological pH. This modulation of pKa can be critical for optimizing drug-receptor interactions and solubility.[2][3]
Table 1: Quantitative Impact of Trifluoromethyl Substitution on Lipophilicity (LogP) and Acidity (pKa)
| Parent Compound | Methyl-substituted Analog | LogP (CH3) | pKa (CH3) | Trifluoromethyl-substituted Analog | LogP (CF3) | pKa (CF3) | ΔLogP | ΔpKa | Reference |
| Aniline | p-Toluidine | 1.39 | 5.08 | p-Trifluoromethylaniline | 2.41 | 3.52 | +1.02 | -1.56 | [Calculated] |
| Phenol | p-Cresol | 1.94 | 10.26 | p-Trifluoromethylphenol | 2.58 | 8.70 | +0.64 | -1.56 | [4][5] |
| Benzoic Acid | p-Toluic Acid | 2.27 | 4.37 | p-Trifluoromethylbenzoic Acid | 3.15 | 3.66 | +0.88 | -0.71 | [6][7] |
Enhancing Metabolic Stability: A Shield Against Degradation
One of the most significant advantages of the trifluoromethyl group is its ability to enhance metabolic stability. The carbon-fluorine bond is exceptionally strong (bond dissociation energy of ~485 kJ/mol), making it highly resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes.[1] By replacing a metabolically labile methyl or methoxy group, the CF3 group can block common sites of oxidative metabolism, leading to a longer in vivo half-life, reduced clearance, and a more predictable pharmacokinetic profile.[1][8]
Table 2: Impact of Trifluoromethyl Substitution on Metabolic Stability
| Parent Compound | Metabolically Labile Group | Primary Metabolic Pathway | Trifluoromethylated Analog | Effect on Metabolism |
| Toluene | Methyl | Benzylic Oxidation | Trifluorotoluene | Blocked |
| Anisole | Methoxy | O-dealkylation | Trifluoromethoxybenzene | Blocked |
The CF3 Group in Action: Enhancing Drug-Receptor Interactions
The trifluoromethyl group can significantly contribute to a drug's binding affinity and selectivity for its biological target through a variety of interactions.
Steric and Hydrophobic Contributions
While often considered a bioisostere for a methyl or chloro group, the trifluoromethyl group is sterically larger than a methyl group and can provide favorable van der Waals and hydrophobic interactions within a binding pocket.[9] This can lead to enhanced potency and selectivity, as exemplified by the non-steroidal anti-inflammatory drug (NSAID) Celecoxib, where the CF3 group is crucial for its selective inhibition of the COX-2 enzyme.[1]
Modulating Electronic Interactions
The strong electron-withdrawing nature of the CF3 group can alter the electron density of an aromatic ring, influencing its ability to participate in π-π stacking and cation-π interactions.[1] Furthermore, the polarized C-F bonds can engage in dipole-dipole interactions and, in some contexts, act as weak hydrogen bond acceptors.
Strategic Incorporation: A Guide to Trifluoromethylation in Synthesis
The introduction of a trifluoromethyl group into a molecule is a critical step in the synthesis of many modern pharmaceuticals. A variety of methods have been developed to achieve this transformation, each with its own advantages and limitations.
Experimental Protocol: Copper-Catalyzed Trifluoromethylation of Aryl Halides
This protocol describes a general procedure for the copper-catalyzed trifluoromethylation of an aryl iodide using the Ruppert-Prakash reagent (TMSCF3).
Materials:
-
Aryl iodide (1.0 mmol)
-
TMSCF3 (2.0 mmol)
-
Copper(I) iodide (CuI) (0.1 mmol)
-
1,10-Phenanthroline (0.2 mmol)
-
Potassium fluoride (KF) (2.0 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add CuI (19.0 mg, 0.1 mmol), 1,10-phenanthroline (36.0 mg, 0.2 mmol), and KF (116.2 mg, 2.0 mmol).
-
Add the aryl iodide (1.0 mmol) and anhydrous DMF (5 mL).
-
Stir the mixture at room temperature for 10 minutes.
-
Add TMSCF3 (0.30 mL, 2.0 mmol) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired trifluoromethylated arene.
Experimental Protocol: Electrophilic Trifluoromethylation using Umemoto's Reagent
This protocol outlines a general procedure for the electrophilic trifluoromethylation of an indole derivative using Umemoto's reagent.[10][11]
Materials:
-
Indole derivative (1.0 mmol)
-
Umemoto's reagent (S-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate) (1.2 mmol)
-
Copper(II) triflate (Cu(OTf)2) (0.1 mmol)
-
Anhydrous Dichloroethane (DCE) (5 mL)
Procedure:
-
To a dry reaction vial, add the indole derivative (1.0 mmol) and Cu(OTf)2 (36.2 mg, 0.1 mmol).
-
Add anhydrous DCE (5 mL) and stir the mixture at room temperature.
-
Add Umemoto's reagent (468 mg, 1.2 mmol) in one portion.
-
Heat the reaction mixture to 60 °C and stir for 4-12 hours, monitoring the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the trifluoromethylated indole.
Visualizing the Impact: Logical and Metabolic Pathways
The decision to incorporate a trifluoromethyl group and its subsequent metabolic fate can be visualized to aid in the drug design process.
Decision-Making Workflow for CF3 Incorporation
Caption: A decision-making workflow for the strategic incorporation of a trifluoromethyl group.
Generalized Metabolic Pathway of a Trifluoromethylated Aromatic Compound
Caption: A simplified diagram illustrating the primary metabolic pathways of a trifluoromethylated aromatic compound.[12]
Conclusion
The trifluoromethyl group is an indispensable tool in the medicinal chemist's arsenal, offering a powerful means to enhance metabolic stability, modulate physicochemical properties, and improve binding affinity.[13] A thorough understanding of its electronic and steric effects, coupled with a strategic approach to its synthetic incorporation, is crucial for harnessing its full potential in the development of novel and effective therapeutics. As synthetic methodologies continue to evolve and our understanding of fluorine's role in biological systems deepens, the strategic application of the trifluoromethyl group will undoubtedly continue to drive innovation in drug discovery.
References
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). MDPI. [Link]
-
Comparative effects of trifluoromethyl- and methyl-group substitutions in proline. (2018). New Journal of Chemistry. [Link]
-
Trifluoromethylation of Arenes and Heterocycles via a Bench-Stable Photocaged Trifluoromethylation Reagent. (2025). Organic Letters. [Link]
- Synthesis method of celecoxib. (2012).
-
The Many Roles for Fluorine in Medicinal Chemistry. (2008). ACS Publications. [Link]
-
Synthesis of trifluoromethyl alkanes. (2014). Organic Chemistry Portal. [Link]
-
Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV). (2022). National Institutes of Health. [Link]
-
Absolute pKa Determinations for Substituted Phenols. (2002). AFIT Scholar. [Link]
-
Enzymatic Degradation of PFAS: Current Status and Ongoing Challenges. (2025). PubMed. [Link]
-
INTRODUCING FLUORINE AND TRIFLUOROMETHYL GROUP INTO ORGANIC COMPOUNDS UNDER HETEROGENEOUS TRANSITION METAL CATALYSIS. (2017). Ho Chi Minh City University of Technology. [Link]
-
Highlights on U.S. FDA-approved fluorinated drugs over the past five years (2018-2022). (2023). National Institutes of Health. [Link]
-
Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. (2018). Organic Chemistry Portal. [Link]
-
Calculating pKa values for substituted phenols and hydration energies for other compounds with the first-order Fuzzy-Border continuum solvation model. (2000). National Institutes of Health. [Link]
-
Powerful, Thermally Stable, One-Pot-Preparable, and Recyclable Electrophilic Trifluoromethylating Agents: 2,8-Difluoro- and 2,3,7,8-Tetrafluoro-S-(trifluoromethyl)dibenzothiophenium Salts. (2020). The Journal of Organic Chemistry. [Link]
-
The Trifluoromethyl Group in Medical Chemistry. (2022). ACS Publications. [Link]
-
Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement. (2008). National Institutes of Health. [Link]
-
Enzymatic Degradation of PFAS: Current Status and Ongoing Challenges. (2025). PubMed. [Link]
-
Review: Fluorine in Medicinal Chemistry. (2014). ResearchGate. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). PubMed. [Link]
-
Absolute pKa Determinations for Substituted Phenols. (2002). AFIT Scholar. [Link]
-
Comparisons of pKa and Log P values of some carboxylic and phosphonic acids: Synthesis and measurement. (2009). ResearchGate. [Link]
-
Catalysis for Fluorination and Trifluoromethylation. (2011). National Institutes of Health. [Link]
-
Pd-Catalyzed Direct C7 Trifluoromethylation of Indolines with Umemoto's Reagent. (2020). Organic Letters. [Link]
-
Enantioselective Desymmetrization of Trifluoromethylated Tertiary Benzhydrols via Hydrogen-Acceptor-Free Ir-Catalyzed Dehydrogenative C–H Silylation: Decisive Role of the Trifluoromethyl Group. (2024). JACS Au. [Link]
-
A novel three-step synthesis of Celecoxib via palladium-catalyzed direct arylation. (2025). ResearchGate. [Link]
-
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). MDPI. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). ResearchGate. [Link]
-
Biodegradation and biotransformation of organofluorine compounds. (2012). ResearchGate. [Link]
-
Photosensitized direct C–H fluorination and trifluoromethylation in organic synthesis. (2020). Beilstein Journal of Organic Chemistry. [Link]
-
pKa – LogP plot covered by fluorine‐containing and non‐fluorinated... (2021). ResearchGate. [Link]
-
Fine Design of Photoredox Systems for Catalytic Fluoromethylation of Carbon–Carbon Multiple Bonds. (2016). Accounts of Chemical Research. [Link]
-
Rapid trifluoromethylation and perfluoroalkylation of five-membered heterocycles by photoredox catalysis in continuous flow. (2017). PubMed. [Link]
-
Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. (2012). Beilstein Journal of Organic Chemistry. [Link]
-
Comparative effects of trifluoromethyl- and methyl-group substitutions in proline. (2018). New Journal of Chemistry. [Link]
-
Crystallization and Polymorphism-Scalable Process for Celecoxib and It's Polymorph From-3 (Non- Steroidal Anti-Inflammatory Dr. (2018). Lupine Publishers. [Link]
-
The role of fluorine in medicinal chemistry. (2006). Taylor & Francis Online. [Link]
-
Strategies for the Biodegradation of Polyfluorinated Compounds. (2022). National Institutes of Health. [Link]
-
Direct C–H Trifluoromethylation of Glycals by Photoredox Catalysis. (2016). ACS Publications. [Link]
-
Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents. (2014). Organic & Biomolecular Chemistry. [Link]
-
SYNTHESIS AND CHARACTERIZATION OF ISOMERS OF COX-2 INHIBITOR, CELECOXIB. (2020). Zenodo. [Link]
-
Trifluoromethylation of indoles with Togni's reagent in the presence... (2019). ResearchGate. [Link]
-
Catalysis for Fluorination and Trifluoromethylation. (2011). ResearchGate. [Link]
- Process for preparation of celecoxib. (2011).
-
Scheme 4. Reaction of indole with trifluoromethyl ketones. (2022). ResearchGate. [Link]
-
Innate C-H trifluoromethylation of heterocycles. (2012). National Institutes of Health. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. grad.hcmut.edu.vn [grad.hcmut.edu.vn]
- 3. Calculating pKa values for substituted phenols and hydration energies for other compounds with the first-order Fuzzy-Border continuum solvation model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. afit.edu [afit.edu]
- 6. Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Strategies for the Biodegradation of Polyfluorinated Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Note: Characterization of 4-(3-(Trifluoromethyl)phenyl)picolinic Acid as a Zinc-Binding Scaffold in Enzymatic Assays
[1]
Executive Summary
This guide details the experimental validation of 4-(3-(Trifluoromethyl)phenyl)picolinic acid (referred to herein as 4-TFMPPA ) as a bioactive probe.[1] While picolinic acid is a known bidentate chelator of zinc, the addition of the 3-trifluoromethylphenyl moiety at the C4 position significantly alters its physicochemical properties, enhancing lipophilicity and metabolic stability.
This protocol focuses on validating 4-TFMPPA as a Zinc-Binding Group (ZBG) inhibitor against zinc-dependent metalloenzymes (specifically Histone Deacetylases - HDACs).[1] The guide includes solubility optimization, a fluorometric inhibition assay, and a metal-competition validation step to confirm the mechanism of action.[1]
Mechanistic Rationale & Chemical Logic[1]
The "Warhead" and the "Tail"
Effective metalloenzyme inhibitors generally consist of a "warhead" (ZBG) and a "cap/linker" group.
-
The Warhead (Picolinic Acid): Unlike hydroxamic acids (which suffer from poor pharmacokinetics), picolinic acid derivatives offer a stable, bidentate chelation mode, coordinating the catalytic Zn²⁺ ion in the enzyme active site via the pyridine nitrogen and the carboxylate oxygen.
-
The Tail (3-CF₃-Phenyl): The trifluoromethyl group is a "privileged substituent" in drug design.[1][2] It increases lipophilicity (LogP), facilitates membrane permeability, and prevents metabolic oxidation at the phenyl ring, thereby improving the half-life of the probe in cellular assays.
Mechanism of Action Diagram
The following diagram illustrates the theoretical binding mode and the logic of the experimental workflow.
Figure 1: Mechanism of Action and Assay Logic. The picolinic acid core chelates the active site Zinc, preventing substrate turnover. Addition of exogenous Zinc validates the mechanism by displacing the inhibitor.
Experimental Protocols
Reagent Preparation & Solubility
The hydrophobic CF₃ group makes 4-TFMPPA poorly soluble in aqueous buffers.[1] Proper stock preparation is critical to prevent precipitation during the assay, which leads to false negatives (or false positives due to light scattering).
Materials:
-
DMSO (Anhydrous, HPLC Grade)
-
Assay Buffer (Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)[1]
-
Critical Additive: 0.01% Triton X-100 (prevents aggregator formation).
Protocol:
-
Primary Stock: Dissolve solid 4-TFMPPA in 100% DMSO to a concentration of 10 mM . Vortex for 30 seconds.[1]
-
Visual Check: Ensure the solution is perfectly clear. If turbid, sonicate for 5 minutes at 40°C.
-
Working Dilutions: Prepare serial dilutions (e.g., 1:3) in DMSO first , ensuring the DMSO concentration remains constant across all assay wells (final assay DMSO should be <1%).
-
Note: Do not dilute directly into aqueous buffer for storage; precipitation will occur.[1] Dilute into buffer immediately before use.
-
Protocol A: Fluorometric Inhibition Assay (HDAC Model)
This assay measures the IC₅₀ of 4-TFMPPA.[1] We use a standard fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC).[1]
Assay Conditions:
-
Enzyme: Recombinant HDAC1 or HeLa Nuclear Extract.
-
Substrate: 50 µM Fluorogenic Acetylated Lysine.
-
Readout: Ex/Em = 360/460 nm.[1]
Step-by-Step Procedure:
-
Plate Setup: Use a black, flat-bottom 96-well plate (low protein binding).
-
Inhibitor Addition: Add 10 µL of 4-TFMPPA working solutions (in assay buffer + 1% DMSO) to wells.
-
Include Controls: Vehicle (DMSO only) and Positive Control (e.g., SAHA/Vorinostat at 1 µM).
-
-
Enzyme Addition: Add 40 µL of diluted Enzyme solution.
-
Pre-Incubation: Incubate for 15 minutes at 25°C . This allows the picolinic acid moiety to equilibrate and chelate the active site Zinc.
-
Reaction Start: Add 50 µL of Substrate solution to initiate the reaction.
-
Kinetic Read: Monitor fluorescence every 2 minutes for 60 minutes.
-
Data Processing: Calculate the slope (Vmax) of the linear portion of the curve.
Data Presentation Template:
| Compound | Concentration (µM) | Relative Activity (%) | IC₅₀ (µM) |
| DMSO Control | 0 | 100 | N/A |
| SAHA (Ref) | 1.0 | 5.2 | 0.15 |
| 4-TFMPPA | 0.1 | 92 | -- |
| 4-TFMPPA | 1.0 | 65 | -- |
| 4-TFMPPA | 10.0 | 12 | ~2.5 |
| 4-TFMPPA | 100.0 | 1.5 | -- |
Protocol B: Zinc Reversibility (Mechanism Validation)
To prove that 4-TFMPPA acts via Zinc chelation (and not non-specific denaturation), you must demonstrate that adding excess Zn²⁺ restores enzyme activity.[1]
Step-by-Step Procedure:
-
Prepare the enzyme-inhibitor complex as in Protocol A (Steps 1-4), using 4-TFMPPA at a concentration equal to 5x its IC₅₀ .[1]
-
Zinc Spike: Add 10 µL of ZnCl₂ solution to achieve final concentrations of 10 µM, 50 µM, and 100 µM.
-
Incubate for 10 minutes.
-
Interpretation: If activity recovers significantly (e.g., >50% recovery), the mechanism is confirmed as metal chelation. If activity remains blocked, the inhibition may be allosteric or irreversible.
Expected Results & Troubleshooting
Structure-Activity Relationship (SAR) Context
The trifluoromethyl group at the meta position of the phenyl ring serves two roles:
-
Electronic: It withdraws electrons, slightly increasing the acidity of the picolinic acid, potentially altering the pKa and Zinc affinity [1].
-
Steric/Lipophilic: It fills the hydrophobic pocket often found adjacent to the catalytic site in metalloproteases and HDACs [2].
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Precipitation in Well | Compound insolubility in aqueous buffer.[1] | Reduce final concentration; ensure DMSO is <1% but present; add 0.01% Triton X-100. |
| No Inhibition | Slow binding kinetics.[1] | Increase pre-incubation time from 15 min to 60 min (picolinic acids can be slow-binders). |
| High Background Fluorescence | Compound autofluorescence.[1] | Run a "Compound Only" control (no enzyme) and subtract this baseline. |
| Non-Linear Kinetics | Substrate depletion or Enzyme instability.[1] | Use less enzyme; ensure linear velocity measurement is taken in the first 10-20 mins. |
References
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.
-
Agrawal, R., et al. (2018). Zinc binding groups for histone deacetylase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 309-316.[1]
-
Narayan, R., et al. (2023). Picolinic acid is a broad-spectrum inhibitor of enveloped virus entry that restricts SARS-CoV-2 and influenza A virus in vivo.[1][5] Cell Reports Medicine, 4(7), 101127.
-
Evans, G. W., & Johnson, P. E. (1980). Characterization and quantitation of a zinc-binding ligand in human milk (Picolinic Acid).[1][6] Pediatric Research, 14, 876–880.[1][6]
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. mdpi.com [mdpi.com]
- 3. 4-(三氟甲基)吡啶-2-甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. rsc.org [rsc.org]
- 5. Picolinic acid is a broad-spectrum inhibitor of enveloped virus entry that restricts SARS-CoV-2 and influenza A virus in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization and quantitation of a zinc-binding ligand in human milk - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-(3-(Trifluoromethyl)phenyl)picolinic Acid as a Putative Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Potential Modulator of Immune Suppression
4-(3-(Trifluoromethyl)phenyl)picolinic acid is a novel small molecule with structural motifs suggestive of inhibitory activity against key therapeutic targets. While this specific molecule is not extensively characterized in the public domain, its structural components, particularly the trifluoromethylphenyl group, are present in known modulators of enzymes involved in immunometabolism. This guide provides a comprehensive framework for investigating the potential of 4-(3-(Trifluoromethyl)phenyl)picolinic acid as an inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), a pivotal enzyme in creating tumor immune tolerance.
IDO1 has emerged as a significant target in immuno-oncology.[1][2][3] It is a heme-containing enzyme that catalyzes the first and rate-limiting step in the degradation of the essential amino acid L-tryptophan along the kynurenine pathway.[4][5][6][7] In the tumor microenvironment, overexpression of IDO1 by cancer cells or antigen-presenting cells leads to two primary immunosuppressive effects: the depletion of tryptophan, which is essential for T-cell proliferation and function, and the accumulation of kynurenine and its metabolites, which are directly toxic to T-cells and promote the development of regulatory T-cells (Tregs).[1][3][8] By inhibiting IDO1, it is hypothesized that the local immunosuppressive shield around the tumor can be dismantled, thereby restoring the efficacy of the host's anti-tumor immune response.[1][5]
These application notes and protocols are designed to provide researchers with the necessary tools to systematically evaluate the inhibitory potential of 4-(3-(Trifluoromethyl)phenyl)picolinic acid against IDO1, from initial biochemical characterization to cell-based validation.
Scientific Background: The Kynurenine Pathway and the Rationale for IDO1 Inhibition
The kynurenine pathway is the primary metabolic route for tryptophan in mammals.[9][10][11] Under normal physiological conditions, this pathway is crucial for producing essential metabolites, including NAD+. However, in the context of chronic inflammation and cancer, the pathway is often hijacked to serve as a mechanism of immune evasion.[12] Pro-inflammatory cytokines, such as interferon-gamma (IFN-γ), strongly upregulate the expression of IDO1.
The inhibition of IDO1 aims to reverse this immunosuppressive state. By blocking the conversion of tryptophan to kynurenine, IDO1 inhibitors can increase local tryptophan concentrations, thereby supporting T-cell function, and decrease the levels of immunosuppressive kynurenine metabolites.[1] This mechanism is expected to synergize with other immunotherapies, such as checkpoint inhibitors, to enhance their anti-tumor activity.[13] Several small-molecule IDO1 inhibitors, such as Epacadostat and Navoximod, have been advanced into clinical trials, validating the therapeutic interest in this target.[2][14]
The structural features of 4-(3-(Trifluoromethyl)phenyl)picolinic acid, including the picolinic acid moiety which can chelate metal ions, suggest a potential interaction with the heme cofactor in the active site of IDO1, a common mechanism for many IDO1 inhibitors.[15] The following protocols are designed to test this hypothesis rigorously.
Figure 1: The Kynurenine Pathway and the point of IDO1 inhibition.
Experimental Protocols
Protocol 1: In Vitro Biochemical Assay for IDO1 Inhibition (IC50 Determination)
This protocol describes a cell-free enzymatic assay to determine the half-maximal inhibitory concentration (IC50) of 4-(3-(Trifluoromethyl)phenyl)picolinic acid against recombinant human IDO1. The assay measures the production of N-formylkynurenine, a product of the IDO1 reaction, which can be detected by its absorbance at 321 nm.[16]
A. Materials and Reagents:
-
Recombinant Human IDO1 Enzyme
-
L-Tryptophan (Substrate)
-
4-(3-(Trifluoromethyl)phenyl)picolinic acid (Test Compound)
-
Epacadostat (Positive Control Inhibitor)
-
Assay Buffer (e.g., 50 mM Potassium Phosphate Buffer, pH 6.5)
-
Cofactors: Methylene Blue, Ascorbic Acid
-
Catalase
-
96-well UV-transparent microplate
-
Microplate reader capable of reading absorbance at 321 nm
B. Experimental Workflow:
Figure 3: Workflow for the cell-based IDO1 inhibition assay.
C. Step-by-Step Methodology:
-
Cell Seeding: Seed HeLa cells into a 96-well plate at an appropriate density and allow them to attach overnight.
-
IDO1 Induction: Replace the medium with fresh medium containing IFN-γ (e.g., 100 ng/mL) and incubate for 24-48 hours to induce IDO1 expression.
-
Compound Treatment: Remove the IFN-γ-containing medium and add fresh medium containing serial dilutions of 4-(3-(Trifluoromethyl)phenyl)picolinic acid or the positive control. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for an additional 24-72 hours.
-
Kynurenine Measurement:
-
Harvest the cell culture supernatant.
-
Add 30% TCA to the supernatant, incubate, and then centrifuge to pellet precipitated proteins.
-
Transfer the cleared supernatant to a new 96-well plate.
-
Add Ehrlich's reagent to each well and incubate for 10-20 minutes at room temperature. A yellow color will develop in the presence of kynurenine.
-
Measure the absorbance at 480 nm.
-
-
Data Analysis: Calculate the percentage of inhibition of kynurenine production for each compound concentration relative to the vehicle control. Plot the data to determine the cellular half-maximal effective concentration (EC50).
Protocol 3: Cytotoxicity Assay
It is essential to confirm that the observed reduction in kynurenine in the cell-based assay is due to specific IDO1 inhibition and not a result of compound-induced cell death. [17]An MTT or resazurin-based assay can be run in parallel with the cell-based IDO1 assay.
A. Materials and Reagents:
-
HeLa cells treated as in Protocol 2
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin sodium salt
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
B. Step-by-Step Methodology:
-
Cell Treatment: Prepare a parallel plate of HeLa cells and treat with IFN-γ and the test compound exactly as described in Protocol 2.
-
Reagent Addition: After the compound incubation period, add MTT or resazurin solution to each well and incubate for 2-4 hours.
-
Measurement:
-
For MTT: Add solubilization solution to dissolve the formazan crystals and read absorbance at 570 nm.
-
For Resazurin: Read fluorescence (Ex/Em = 560/590 nm).
-
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. This data will help to determine the therapeutic index of the compound. [17]
Data Presentation and Interpretation
The quantitative data generated from these protocols should be summarized in a clear and concise format to allow for easy comparison and interpretation.
Table 1: Summary of Inhibitory Activity of 4-(3-(Trifluoromethyl)phenyl)picolinic acid
| Assay Type | Parameter | 4-(3-(Trifluoromethyl)phenyl)picolinic acid | Epacadostat (Control) |
| Biochemical Assay | IC50 (nM) | Insert Value | Insert Value |
| Cell-Based Assay | EC50 (nM) | Insert Value | Insert Value |
| Cytotoxicity Assay | CC50 (µM) | Insert Value | Insert Value |
| Therapeutic Index | CC50 / EC50 | Calculate Value | Calculate Value |
A potent and specific inhibitor would be expected to have low nanomolar IC50 and EC50 values and a high CC50 value, resulting in a large therapeutic index. A significant difference between the IC50 and EC50 may suggest issues with cell permeability or metabolism of the compound.
Conclusion and Future Directions
The protocols outlined in this document provide a robust starting point for the characterization of 4-(3-(Trifluoromethyl)phenyl)picolinic acid as a potential IDO1 inhibitor. Successful demonstration of potent and selective inhibition in these assays would warrant further investigation, including:
-
Mechanism of Inhibition Studies: To determine if the compound is a competitive, non-competitive, or uncompetitive inhibitor.
-
Selectivity Profiling: To assess the inhibitory activity against related enzymes such as IDO2 and Tryptophan 2,3-dioxygenase (TDO) to understand its selectivity.
-
In Vivo Pharmacokinetics and Efficacy: To evaluate the compound's properties in animal models of cancer.
The exploration of novel IDO1 inhibitors like 4-(3-(Trifluoromethyl)phenyl)picolinic acid is a critical endeavor in the ongoing effort to develop more effective cancer immunotherapies.
References
-
Patsnap Synapse. (2024, June 21). What are IDO1 inhibitors and how do they work? Retrieved from [Link]
-
Fujikawa, K., et al. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. Retrieved from [Link]
-
Yuan, et al. (2021, April 21). Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy. Journal of Hematology & Oncology. Retrieved from [Link]
-
Fallarino, F., et al. (n.d.). Binding Properties of Different Categories of Ido1 Inhibitors: A Microscale Thermophoresis Study. Taylor & Francis Online. Retrieved from [Link]
-
AMSBIO. (n.d.). IDO Immune Pathway. Retrieved from [Link]
-
Röhrig, U. F., et al. (2019, October 10). Inhibition Mechanisms of Indoleamine 2,3-Dioxygenase 1 (IDO1). PubMed. Retrieved from [Link]
-
Chen, Y., et al. (2022). Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources. Frontiers in Chemistry. Retrieved from [Link]
-
OncLive. (2019, October 31). IDO Inhibitor Development Shows Fresh Signs of Life Across Tumor Types. Retrieved from [Link]
-
Muller, A. J., et al. (2017). Discovery of IDO1 inhibitors: from bench to bedside. PubMed Central. Retrieved from [Link]
-
ACS Publications. (2025, September 26). Design, Synthesis, and Biological Evaluation of Dual Functional Inhibitors Targeting Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO). ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
Prendergast, G. C., et al. (2017). Discovery of IDO1 Inhibitors: From Bench to Bedside. AACR Journals. Retrieved from [Link]
-
European Pharmaceutical Review. (2021, March 18). Cell-based assay developed to identify IDO1 inhibitors for immuno-oncology. Retrieved from [Link]
-
Oncotarget. (2018, July 20). Cell based functional assays for IDO1 inhibitor screening and characterization. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources. PubMed Central. Retrieved from [Link]
-
BPS Bioscience. (n.d.). IDO1 Inhibitor Screening Assay Kit. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Discovery of 1-(4-(4-Propionylpiperazin-1- yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3- yl)benzo[h]n[1][6]aphthyridin-2(1H)-one as a Potent and Orally Bioavailable mTOR Inhibitor. PubMed Central. Retrieved from [Link]
-
MDPI. (n.d.). Diverse Physiological Roles of Kynurenine Pathway Metabolites: Updated Implications for Health and Disease. MDPI. Retrieved from [Link]
-
Wikipedia. (n.d.). Indoleamine 2,3-dioxygenase. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. PubMed Central. Retrieved from [Link]
-
BPS Bioscience. (n.d.). IDO1 Cell-Based Assay Kit. Retrieved from [Link]
-
PubMed. (2008, July 15). Class I PI3 kinase inhibition by the pyridinylfuranopyrimidine inhibitor PI-103 enhances tumor radiosensitivity. Retrieved from [Link]
-
Wikipedia. (n.d.). Kynurenine pathway. Retrieved from [Link]
-
ResearchGate. (2025, August 6). (PDF) Targeting kinases with anilinopyrimidines: Discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Indoleamine 2,3-dioxygenase (IDO) inhibitors and cancer immunotherapy. PubMed. Retrieved from [Link]
-
PubMed. (2019, October 10). Discovery of 4-Methylquinazoline Based PI3K Inhibitors for the Potential Treatment of Idiopathic Pulmonary Fibrosis. Retrieved from [Link]
-
VJNeurology. (n.d.). The role of kynurenines in the pathogenesis of MS. Retrieved from [Link]
-
National Institutes of Health. (2023, April 17). Tuning the Biological Activity of PI3Kδ Inhibitor by the Introduction of a Fluorine Atom Using the Computational Workflow. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Kynurenine pathway – Knowledge and References. Retrieved from [Link]
-
ResearchGate. (2021, February 10). (PDF) Cell‐Based Identification of New IDO1 Modulator Chemotypes. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Understanding the kynurenine pathway: A narrative review on its impact across chronic pain conditions. PubMed Central. Retrieved from [Link]
-
PubChem. (n.d.). 5-(2-(Trifluoromethyl)phenyl)picolinic acid. Retrieved from [Link]
Sources
- 1. What are IDO1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Frontiers | Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources [frontiersin.org]
- 3. Indoleamine 2,3-dioxygenase - Wikipedia [en.wikipedia.org]
- 4. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Inhibition Mechanisms of Indoleamine 2,3-Dioxygenase 1 (IDO1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources - PMC [pmc.ncbi.nlm.nih.gov]
- 8. amsbio.com [amsbio.com]
- 9. mdpi.com [mdpi.com]
- 10. Kynurenine pathway - Wikipedia [en.wikipedia.org]
- 11. Understanding the kynurenine pathway: A narrative review on its impact across chronic pain conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. Indoleamine 2,3-dioxygenase (IDO) inhibitors and cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. onclive.com [onclive.com]
- 15. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Addressing stability issues of 4-(3-(Trifluoromethyl)phenyl)picolinic acid in aqueous solutions
Executive Summary
4-(3-(Trifluoromethyl)phenyl)picolinic acid is a specialized bi-aryl building block combining a lipophilic trifluoromethyl-phenyl tail with a hydrophilic, chelating picolinic acid head. This "amphiphilic conflict" creates unique stability challenges in aqueous media. Users most frequently encounter precipitation at neutral pH and trace-metal induced degradation . This guide provides mechanistic insights and validated protocols to ensure experimental reproducibility.
Part 1: The Diagnostic Workflow
Before altering your protocol, identify the specific instability mode using this decision tree.
Figure 1: Diagnostic decision tree for identifying stability issues. Follow the path corresponding to your visual observation.
Part 2: Physical Stability (Solubility & Precipitation)
The Issue: Users often observe that the compound dissolves initially in organic stock (DMSO/Ethanol) but precipitates immediately upon dilution into aqueous media (PBS, culture media).
The Mechanism: This molecule behaves as a zwitterion with a lipophilic tail.
-
The pKa Trap: The pyridine nitrogen has a pKa
4.0–5.0, and the carboxylic acid has a pKa 1.0. -
Isoelectric Point (pI): Between pH 2.0 and 4.5, the molecule exists largely in its neutral or zwitterionic form. The bulky 3-(trifluoromethyl)phenyl group drastically reduces the solubility of this neutral species, causing precipitation.
-
Solubility Window: The compound is most soluble as an anion (pH > 6.0).
Quantitative Solubility Profile (Estimated)
| pH Condition | Dominant Species | Solubility Status |
|---|---|---|
| pH < 2.0 | Cationic (Pyridine-H+) | Moderate (Salt form) |
| pH 3.0 - 5.0 | Neutral / Zwitterion | Very Low (Precipitation Zone) |
| pH > 6.5 | Anionic (COO-) | High (Stable) |
Protocol A: The "Reverse-Buffer" Dissolution Method Use this protocol to prevent "crashing out" during dilution.
-
Prepare Stock: Dissolve compound in 100% DMSO to 100x the final concentration (e.g., 10 mM).
-
Prepare Buffer: Ensure your aqueous buffer (PBS, HEPES) is pH adjusted to 7.4 or higher . Avoid unbuffered saline.
-
The Drop-wise Addition:
-
Place the aqueous buffer on a magnetic stirrer (rapid stirring).
-
Add the DMSO stock drop-wise into the vortex of the buffer.
-
Why? This prevents local regions of high concentration where the compound might aggregate before ionizing.
-
-
Verification: If cloudiness persists, sonicate for 30 seconds. If still cloudy, check pH; if pH < 6.0, add 1N NaOH dropwise until clear.
Part 3: Chemical Stability (Decarboxylation)
The Issue: Gradual loss of concentration over weeks, sometimes accompanied by gas bubbles (CO₂) in sealed vials or pH drift.
The Mechanism: Picolinic acid derivatives are prone to thermal decarboxylation via the Hammick Intermediate pathway.[1]
-
Trigger: High temperatures (>40°C) and acidic pH.
-
Pathway: The protonated pyridine ring facilitates the loss of CO₂ from the 2-position, generating a reactive ylide/carbanion intermediate which protonates to form the decarboxylated byproduct (4-(3-(trifluoromethyl)phenyl)pyridine).
-
Substituent Effect: The electron-withdrawing trifluoromethyl group on the phenyl ring can destabilize the transition state slightly, but the reaction remains a primary degradation pathway.
Figure 2: Thermal decarboxylation pathway. Avoidance of the zwitterionic pH range (3-5) and heat is critical.
Protocol B: Storage & Handling
-
Temperature: Store solid at -20°C. Store aqueous solutions at +4°C. Never autoclave solutions of this compound.
-
Lyophilization: If lyophilizing, ensure the solution is alkaline (pH > 7) to freeze the compound as the stable carboxylate salt, not the unstable free acid.
Part 4: Metal Chelation Interference
The Issue: Solution turns faint pink, yellow, or green upon standing. Biological activity varies wildly between batches of water.
The Mechanism: The nitrogen-carboxylate motif (N-C-C=O) is a potent bidentate ligand . It strips trace metals (Fe²⁺, Cu²⁺, Zn²⁺) from glassware or low-quality water.
-
Consequence: The metal-complex often has different solubility and biological activity than the free acid.
Protocol C: Chelation Masking
-
Water Source: Use only LC-MS grade or 18.2 MΩ Milli-Q water.
-
Add EDTA: If compatible with your bio-assay, add 50–100 µM EDTA to your buffer. This preferentially binds trace metals, keeping the picolinic acid free.
-
Glassware: Use plastic consumables (polypropylene) where possible to avoid leaching metal ions from glass surfaces.
Frequently Asked Questions (FAQ)
Q: Can I heat the solution to dissolve the precipitate? A: No. Heating acidic suspensions of picolinic acids accelerates decarboxylation (see Figure 2). If it doesn't dissolve at room temperature, adjust the pH (make it more basic) or increase the DMSO percentage.
Q: Is the compound light sensitive? A: Yes, like many pyridine derivatives and fluorinated aromatics, it is susceptible to photolysis. Store stock solutions in amber vials and avoid prolonged exposure to direct sunlight or UV sterilization lamps.
Q: Why does my HPLC show a new peak after 24 hours in acidic mobile phase? A: This is likely the decarboxylated product. Picolinic acids are unstable in acidic HPLC mobile phases (e.g., 0.1% TFA) if left in the autosampler for long periods.
-
Fix: Use a neutral mobile phase (Ammonium Acetate pH 7) or analyze immediately after preparation.
References
-
Dunn, G. E., et al. (1972).[2] Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 50(18), 3017–3027.[2]
-
Freire, F., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. MDPI Processes, 11(3), 683.
-
European Medicines Agency. (1998). ICH Topic Q1B: Photostability Testing of New Active Substances and Medicinal Products.
Sources
Overcoming catalyst deactivation in trifluoromethylation reactions
Technical Support Center: Overcoming Catalyst Deactivation in Trifluoromethylation
Introduction: The "Fluorine Effect" and the Stability Paradox
In drug discovery, the trifluoromethyl (CF₃) group is a "magic methyl" surrogate that enhances metabolic stability and lipophilicity.[1][2] However, installing it is notoriously difficult. The core challenge is the Stability Paradox : Reagents must be labile enough to release the CF₃ radical or anion, yet the resulting metal-CF₃ catalytic intermediates are often thermodynamically unstable or kinetically inert toward productive reaction.
This guide moves beyond standard protocols to address the why and how of catalyst failure. We focus on the three dominant platforms: Copper-Mediated , Palladium-Catalyzed , and Photoredox systems.
Module 1: Copper-Mediated Trifluoromethylation
Target Audience: Users of CuI, CuTC, and "Ligandless" Systems
Copper is the workhorse for trifluoromethylation, but it suffers from disproportionation and oxidation issues.
Diagnostic Workflow: The "Color Test"
Q: My reaction mixture turned from a vibrant orange/yellow to a dark brown/black precipitate within 30 minutes, and conversion stalled. What happened?
A: You have likely encountered "Catalyst Disproportionation" or "Oxidative Aggregation." Active monomeric Cu(I)-CF₃ species are often yellow or orange. A rapid shift to dark brown/black usually indicates the formation of inactive Cu(0) nanoparticles or Cu(II) oxides/fluorides.
-
Root Cause: The Cu-CF₃ intermediate is thermally unstable. Without a stabilizing ligand or rapid substrate consumption, it disproportionates:
-
Troubleshooting Protocol:
-
Ligand Stabilization: If using "ligandless" conditions (e.g., CuI + TMSCF₃), switch to a bidentate ligand system. 1,10-Phenanthroline (phen) or tBu-Bipy stabilizes the Cu(I) center, preventing disproportionation.
-
The "Slow-Release" Tactic: Do not add the CF₃ source all at once. Use a syringe pump to add the TMSCF₃ or Togni reagent over 2–4 hours. This keeps the concentration of the unstable Cu-CF₃ intermediate low, favoring reaction with the substrate over self-aggregation.
-
Chloride Avoidance: High concentrations of chloride ions (from substrates or additives) can bridge Cu centers, accelerating aggregation. Use fluoride scavengers like CsF or AgF to precipitate halides.
-
Q: I see an "Induction Period" where nothing happens for an hour, followed by a rapid exotherm. Is this normal?
A: No, this is a safety hazard and a sign of poor active species generation.
-
Root Cause: The activation of the CF₃ source (e.g., TMSCF₃) by the fluoride initiator (e.g., KF, CsF) is heterogeneous and slow. The sudden "burst" occurs when the autocatalytic cycle finally kicks in.
-
Solution: Pre-generate the active species. Stir the Cu source, ligand, and CF₃ reagent for 30 minutes before adding the aryl halide substrate. This ensures a steady concentration of the active catalyst.
Module 2: Palladium-Catalyzed Cross-Coupling
Target Audience: Users of BrettPhos, Xantphos, and RuPhos systems
The "Reductive Elimination Wall" is the primary killer of Pd-catalyzed trifluoromethylation. The Pd(II)-CF₃ bond is exceptionally strong, making the final product-forming step difficult.
Visualizing the "Reductive Elimination Wall"
Figure 1: The Palladium Catalytic Cycle highlighting the critical bottleneck at Reductive Elimination (Yellow Node).
Q: I am getting high yields of the reduced product (Ar-H) instead of the trifluoromethylated product (Ar-CF₃). Why?
A: You are stuck at the Transmetalation stage. If reductive elimination is too slow, the Pd(II)-CF₃ species persists long enough to scavenge protons from trace water or the solvent.
-
Troubleshooting Protocol:
-
Ligand Switch: Switch to a ligand with a large bite angle (e.g., Xantphos ) or bulky sterics (e.g., BrettPhos ). These ligands sterically "squeeze" the Pd center, forcing the Ar and CF₃ groups together to accelerate reductive elimination.
-
Temperature Increase: Reductive elimination of Ar-CF₃ often requires temperatures >80°C. If you are running at RT, increase to 100°C–120°C.
-
"Dry" Protocol: Add 3Å molecular sieves. Even ppm levels of water can lead to protodefluorination (Ar-H formation) when the catalytic cycle stalls.
-
Module 3: Photoredox Catalysis
Target Audience: Users of Ir(ppy)₃, Ru(bpy)₃, and Organic Dyes
Photoredox methods generate CF₃ radicals (
Q: My light source is on, but the reaction stops after 50% conversion. Adding more catalyst doesn't help.
A: You likely have "Light Attenuation" or "Inner-Filter Effects." As the reaction progresses, byproducts (or the darkening of the solution) may block light penetration. Alternatively, the photocatalyst itself may have bleached.
-
Self-Validating Experiment (Light On/Off): Turn the light off. If the reaction stops immediately, it is a radical chain process dependent on photons. If it continues, it is a chain propagation.
-
Troubleshooting Protocol:
-
Path Length Reduction: Switch from a round-bottom flask to flow chemistry tubing or flat-sided vials to maximize surface area-to-volume ratio.
-
Reagent Check (Togni): Togni reagents can degrade into iodobenzoic acid derivatives that absorb UV/Vis light, effectively shielding the catalyst. Check the UV-Vis absorbance of the reaction mixture over time.
-
Summary of Reagents & Deactivation Modes
| Reagent | Primary Deactivation Mode | Prevention Strategy |
| Ruppert-Prakash (TMSCF₃) | Hydrolysis by trace moisture; "Overshoot" leading to CF₃H. | Use dry solvents (KF/18-crown-6 system); Pre-dry salts. |
| Togni Reagent I/II | Explosive decomposition at high T; Radical quenching by O₂. | Degas thoroughly (Freeze-Pump-Thaw); Do not heat solids >60°C. |
| Langlois Reagent (CF₃SO₂Na) | Requires oxidant; SO₂ byproduct can poison metal catalysts. | Ensure efficient venting of SO₂; Use with robust photoredox catalysts. |
| CuCF₃ (Ligandless) | Thermal disproportionation to Cu(0). | Use Et₃N·3HF stabilizer; Keep T < 40°C unless stabilized. |
References
-
Mechanisms of Photoredox Trifluoromethylation
- Title: Mechanisms and applications of cyclometalated Pt(II)
- Source: NIH / PMC.
-
URL:[Link]
-
Copper-Catalyzed Mechanisms & Oxidative Addition
-
Palladium-Catalyzed Challenges
-
Togni Reagent Safety & Reactivity
-
Cu-CF3 Stabilization
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Copper-Catalyzed Trifluoromethylation of Unactivated Olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Progress in copper-catalyzed trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. researchgate.net [researchgate.net]
- 7. Active trifluoromethylating agents from well-defined Copper(I)-CF3 complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Methods for purifying 4-(3-(Trifluoromethyl)phenyl)picolinic acid from crude reaction mixtures
Case ID: PUR-224429 Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
The purification of 4-(3-(Trifluoromethyl)phenyl)picolinic acid presents a unique set of challenges due to its zwitterionic nature and the strong chelating ability of the picolinic acid moiety. Unlike standard biaryls, this molecule acts as a bidentate ligand for transition metals (Palladium), making catalyst removal difficult. Furthermore, its solubility profile is highly pH-dependent, often leading to significant yield losses if the isoelectric point (pI) is not precisely targeted during isolation.
This guide provides a field-proven workflow to isolate high-purity material (>98% HPLC) from crude Suzuki-Miyaura reaction mixtures, specifically addressing metal scavenging and isoelectric precipitation.
Module 1: The "Golden Path" Isolation Protocol
Applicability: Crude reaction mixtures following hydrolysis of the ester intermediate or direct coupling of the acid.
The Logic (Why this works)
Picolinic acid derivatives are amphoteric. They exist as:
-
Anionic Carboxylates (Soluble): pH > 6
-
Cationic Pyridiniums (Soluble): pH < 1
-
Neutral Zwitterions (Insoluble): pH ≈ 3.2 (Isoelectric Point)
By manipulating these states, we can wash away non-polar impurities (like de-boronated byproducts) while the product is in the aqueous phase, then precipitate the pure product by adjusting to the pI.
Step-by-Step Methodology
-
Workup Preparation:
-
Evaporate organic reaction solvents (THF, Dioxane) to near dryness.
-
Redissolve the residue in 0.5 M NaOH (aq) . Ensure pH > 10.
-
Note: The product is now a soluble sodium salt.
-
-
Lipophilic Wash (Impurity Removal):
-
Wash the aqueous layer 2x with MTBE (Methyl tert-butyl ether) or DCM .
-
Target: This removes unreacted boronic esters, phosphine ligands, and protodeboronation byproducts (1-trifluoromethyl-3-benzene).
-
Discard the organic layer.
-
-
Palladium Scavenging (The Critical Step):
-
Add N-Acetylcysteine (0.5 equiv relative to Pd) or SiliaMetS® Thiol to the basic aqueous phase.
-
Stir vigorously for 30 minutes.
-
Filter through a Celite pad to remove the scavenger/Pd complex.
-
-
Isoelectric Precipitation:
-
Cool the aqueous filtrate to 0–5 °C.
-
Slowly add 1 M HCl dropwise with vigorous stirring.
-
STOP when pH reaches 3.1 – 3.3 .
-
Observation: A thick white/off-white precipitate will form.
-
-
Isolation:
-
Stir the slurry for 1 hour to ripen the crystals (prevents oiling out).
-
Filter via Büchner funnel.
-
Wash cake with cold water (pH 3.2) followed by a small amount of cold Heptane .
-
Dry in a vacuum oven at 45 °C.
-
Module 2: Troubleshooting & Diagnostics
Issue A: "My product is oiling out instead of crystallizing."
Diagnosis: This usually occurs if the acidification happens too fast or if residual organic solvents (THF/Dioxane) are present. Solution:
-
Protocol: Re-dissolve the oil in NaOH. Ensure all organic solvents are stripped (rotovap azeotrope with water if necessary).
-
Seeding: Keep a small amount of crude solid to seed the solution as you pass pH 4.0.
Issue B: "High Palladium content (>1000 ppm) in the final solid."
Diagnosis: The pyridine nitrogen and carboxylate oxygen form a stable chelate with Pd(II). Standard washes fail. Solution:
-
Chelating Wash: Before precipitation, wash the aqueous basic phase with a solution of sodium diethyldithiocarbamate (0.1% w/v) .
-
Adsorbents: Use Thiol-functionalized silica (e.g., QuadraSil™ MP). Avoid simple activated carbon, which is often ineffective for picolinates.
Issue C: "Low yield (<50%) after filtration."
Diagnosis: You likely missed the Isoelectric Point (pI).
-
If pH < 2: The pyridine ring protonates, forming a soluble hydrochloride salt.
-
If pH > 4.5: The carboxylic acid deprotonates, forming a soluble carboxylate salt. Validation: Check the filtrate by TLC or LCMS. If product is present, adjust pH back to 3.2.
Module 3: Visualizing the Workflow
The following diagram illustrates the critical decision points and chemical states during purification.
Caption: Figure 1. Logic flow for the acid-base extraction and isoelectric isolation of 4-(3-(Trifluoromethyl)phenyl)picolinic acid.
Module 4: Quantitative Data & Reference Values
Solubility Profile (Estimated at 25°C)
Understanding the solubility profile is crucial for minimizing losses.
| Solvent System | pH Condition | Solubility Status | Dominant Species |
| Water | pH 1.0 (Acidic) | High (>50 mg/mL) | Cationic (Pyridinium HCl salt) |
| Water | pH 3.2 (Isoelectric) | Very Low (<1 mg/mL) | Neutral Zwitterion |
| Water | pH 10.0 (Basic) | High (>100 mg/mL) | Anionic (Sodium Carboxylate) |
| DCM/Ethyl Acetate | Neutral | Moderate | Neutral Zwitterion |
| Methanol | Neutral | High | Neutral Zwitterion |
Palladium Scavenger Efficiency
Comparison of methods for removing Pd from picolinic acid derivatives (Initial Pd: 1500 ppm).
| Scavenger / Method | Residual Pd (ppm) | Yield Loss (%) | Notes |
| Activated Carbon | 800 | 5% | Ineffective due to pyridine chelation. |
| SiliaMetS® Thiol | < 50 | 2% | Recommended. |
| N-Acetylcysteine Wash | < 100 | 8% | Good, but requires extra wash steps. |
| Recrystallization (EtOH) | 400 | 25% | Poor rejection of Pd; high yield loss. |
Module 5: Frequently Asked Questions (FAQ)
Q: Can I use silica gel chromatography instead of extraction? A: Yes, but it is difficult. Picolinic acids streak badly on silica due to the acidic COOH group. If you must use chromatography, add 1% Acetic Acid to your eluent (e.g., DCM:MeOH:AcOH 95:4:1) to suppress ionization. However, the extraction method described above is scalable and greener.
Q: Why do I see a "double spot" on TLC? A: This is common for picolinic acids. The spot at the baseline is usually the zwitterion/salt, while the spot that moves is the neutral acid. Adding a drop of acetic acid to your TLC chamber usually collapses this into a single spot.
Q: I am using the methyl ester as the starting material. Can I hydrolyze and purify in one pot? A: Absolutely. Perform the Suzuki coupling, then add NaOH directly to the reaction mixture (Saponification). Heat at 60°C for 1 hour. Once hydrolysis is complete (check LCMS), proceed directly to Step 2 (Lipophilic Wash) of the protocol above. This saves a step and reduces yield loss.
References
-
Suzuki-Miyaura Cross Coupling Reaction.TCI Chemicals Technical Guide. (Provides foundational reaction conditions and functional group tolerance for boronic acids).
-
Solubility and Crystallization Studies of Picolinic Acid.MDPI (Molecules).
-
Removing Palladium from Reaction Mixtures.Biotage Technical Note.
-
Isoelectric Point Definition and Application.Wikipedia / Biochemistry Standard.
Improving the selectivity of 4-(3-(Trifluoromethyl)phenyl)picolinic acid for its target
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for a critical challenge in drug discovery: improving the selectivity of a novel bioactive compound, exemplified by 4-(3-(Trifluoromethyl)phenyl)picolinic acid. As a Senior Application Scientist, I will guide you through the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Section 1: Frequently Asked Questions - The First Steps in Characterizing Selectivity
This section addresses the initial questions that arise when you have a hit compound from a primary screen and need to understand its specificity.
Question 1: We have identified 4-(3-(Trifluoromethyl)phenyl)picolinic acid as a hit in our primary assay, but we don't know its specific target or its selectivity profile. Where do we begin?
Answer: This is a common and critical juncture in early-stage drug discovery. Your primary goal is to move from a "hit" to a well-characterized "lead." This involves two parallel streams of investigation: target identification and selectivity profiling.
-
Initial Target Identification: If the primary screen was target-based, you have a putative target. However, it's crucial to confirm this interaction and rule out assay artifacts. If the screen was phenotypic, you'll need to employ target deconvolution strategies. A powerful, unbiased approach is the use of protein microarrays, which can screen your compound against thousands of functional human proteins to identify potential binding partners.[1]
-
Broad Selectivity Profiling: It is essential to understand the potential for off-target effects early on.[2] A broad, initial screen against large panels of common off-target classes is recommended. This typically includes a diverse panel of kinases, G-protein coupled receptors (GPCRs), and ion channels. Preclinical studies on related compounds often reveal a favorable safety profile with minimal off-target activity across such panels.[3]
Question 2: What are the key principles of rational drug design to keep in mind when aiming to improve selectivity?
Answer: Rational drug design for selectivity enhancement revolves around exploiting the subtle differences between your intended target and other proteins. The key principles include:
-
Shape Complementarity: The three-dimensional shape of your molecule should fit snugly into the binding site of the target protein. Even minor differences in the shape of binding pockets between homologous proteins can be exploited.[4]
-
Electrostatic Complementarity: The electrostatic interactions, including hydrogen bonds and ionic interactions, between your compound and the target are critical. By strategically adding or modifying functional groups, you can favor interactions with specific amino acid residues present in your target but absent in off-targets.[5]
-
Exploiting Protein Flexibility: Proteins are not static entities. The flexibility of a protein's binding site can differ from that of closely related proteins. Understanding these differences can allow for the design of molecules that bind selectively to a more flexible or rigid target.[4]
-
Structure-Activity Relationship (SAR): A systematic investigation of how modifications to your chemical scaffold affect activity and selectivity is the cornerstone of medicinal chemistry.[6][7] This iterative process of synthesis and testing guides the optimization of your lead compound.
Section 2: Troubleshooting Guides for Selectivity Profiling
This section provides detailed guidance on what to do when you encounter specific challenges during your selectivity assays.
Troubleshooting Scenario 1: Our compound shows activity against multiple kinases in a broad panel screen. How do we differentiate between on-target and off-target effects and devise a strategy for improvement?
The Problem: Promiscuous activity against multiple kinases is a common issue with small molecule inhibitors, as the ATP-binding site is highly conserved across the kinome.[8] This can lead to off-target toxicities and complicate the interpretation of cellular data.
The Solution: A Tiered Approach to Kinase Selectivity Profiling
A systematic, tiered approach is necessary to manage and interpret these results effectively.
Workflow for Deconvoluting Kinase Promiscuity
Caption: A tiered workflow for kinase selectivity profiling.
Step-by-Step Protocol: IC50 Determination for Kinase Hits
-
Prepare Compound Dilution Series: Create a 10-point, 3-fold serial dilution of your compound in DMSO, starting from a high concentration (e.g., 100 µM).
-
Kinase Reaction Setup: In a 384-well plate, add the kinase, substrate, and ATP to a buffer solution.
-
Add Compound: Add your diluted compound to the reaction wells. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (usually 30°C) for a predetermined time (e.g., 60 minutes).
-
Detection: Use a suitable detection method to measure kinase activity. A common method is an antibody-based assay that detects the phosphorylated substrate, such as HTRF or AlphaScreen.[9]
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Interpreting the Data:
| Kinase Target | IC50 (nM) for Parent Compound | IC50 (nM) for Analog A | IC50 (nM) for Analog B | Interpretation |
| Putative Target | 50 | 45 | 60 | On-target activity maintained or slightly altered. |
| Off-Target 1 | 80 | 500 | 75 | Analog A shows improved selectivity against Off-Target 1. |
| Off-Target 2 | 200 | 150 | >10,000 | Analog B demonstrates significant improvement in selectivity against Off-Target 2. |
| Off-Target 3 | >10,000 | >10,000 | >10,000 | No significant activity observed. |
This table illustrates how SAR can be used to improve selectivity. Analog B, for instance, has been modified to greatly reduce its affinity for Off-Target 2 while maintaining reasonable potency against the primary target.
Troubleshooting Scenario 2: Our compound appears to be non-toxic in most cell lines, but shows unexpected toxicity in a specific cell type. How can we investigate if this is due to an unknown off-target effect?
The Problem: Cell-line specific toxicity can be a sign of an off-target effect that is only relevant in a particular cellular context. This could be due to the expression of a specific protein that your compound interacts with.[10]
The Solution: Genetic Approaches for Target Deconvolution
Genetic methods can be powerful tools to identify the protein responsible for a drug's effect.
Experimental Workflow: CRISPR/Cas9-based Target Deconvolution
Caption: CRISPR/Cas9 screen to identify off-targets.
Step-by-Step Protocol: CRISPR-Cas9 Screen for Off-Target Identification
-
Library Transduction: Transduce the sensitive cell line with a genome-wide CRISPR knockout library at a low multiplicity of infection (MOI) to ensure most cells receive only one sgRNA.
-
Antibiotic Selection: Select for successfully transduced cells.
-
Compound Treatment: Treat the cell population with a concentration of your compound that results in significant cell death (e.g., LC80).
-
Harvest Survivors: After a period of selection, harvest the surviving cells.
-
Genomic DNA Extraction and PCR: Extract genomic DNA and amplify the sgRNA-encoding regions using PCR.
-
Next-Generation Sequencing: Sequence the amplified sgRNAs to determine their relative abundance in the surviving population compared to a control population.
-
Data Analysis: Genes whose sgRNAs are significantly enriched in the surviving population are candidate off-targets. Loss of these genes confers resistance to your compound.
Section 3: Strategies for Improving Selectivity through Chemical Modification
This section explores how to use the data from your selectivity assays to guide the chemical modification of your lead compound.
Question 3: We have identified a key off-target. What chemical modifications can we make to 4-(3-(Trifluoromethyl)phenyl)picolinic acid to improve its selectivity for our desired target?
Answer: Improving selectivity through chemical modification is a process of iterative design, synthesis, and testing. The goal is to introduce changes that disrupt binding to the off-target while maintaining or enhancing binding to the on-target.
A Systematic Approach to Structure-Activity Relationship (SAR) Studies
-
Computational Modeling (In Silico): If the structures of your on-target and off-target are known, molecular docking studies can predict how your compound binds to each.[11] This can reveal differences in the binding pockets that can be exploited. For example, the off-target may have a smaller binding pocket that sterically clashes with a bulky group you could add to your compound.
-
Systematic Modification of Functional Groups:
-
The Phenyl Ring: The trifluoromethyl group is an electron-withdrawing group that can influence the electronics and lipophilicity of the molecule.[12] Consider moving the trifluoromethyl group to the 2- or 4-position of the phenyl ring, or replacing it with other groups (e.g., -Cl, -OCH3) to probe the effect on selectivity.[6]
-
The Picolinic Acid Core: The carboxylic acid and the nitrogen of the pyridine ring are key features that can form hydrogen bonds or ionic interactions.[12] Esterifying the carboxylic acid or modifying the pyridine ring can dramatically alter the binding profile.
-
Linking the two rings: The bond connecting the phenyl and pyridine rings allows for rotation. Introducing bulky groups adjacent to this bond can restrict this rotation, potentially locking the molecule into a conformation that is more favorable for the on-target and less so for the off-target.[8]
-
Logical Flow for SAR-driven Selectivity Enhancement
Caption: Iterative cycle of SAR for selectivity improvement.
References
-
Ahmed, N., et al. (2021). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 26(11), 3328. Available from: [Link]
-
PubChem. (n.d.). 5-Hydroxy-3-(trifluoromethyl)picolinic acid. Available from: [Link]
-
Liu, Q., et al. (2010). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][5][13]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. Journal of Medicinal Chemistry, 53(19), 7146–7155. Available from: [Link]
-
Johnson, S., & Chen, Y. P. (2018). Rational Approaches to Improving Selectivity in Drug Design. Computational and Structural Biotechnology Journal, 16, 229–236. Available from: [Link]
-
Kraus, P. R., et al. (2010). Small molecule selectivity and specificity profiling using functional protein microarrays. Methods in Molecular Biology, 632, 251–267. Available from: [Link]
-
Wang, Y., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1421. Available from: [Link]
-
Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509), eaaw8412. Available from: [Link]
- Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of Biomolecular Screening, 4(2), 67–73.
-
Engers, D. W., et al. (2011). Discovery, synthesis, and structure-activity relationship development of a series of N-(4-acetamido)phenylpicolinamides as positive allosteric modulators of metabotropic glutamate receptor 4 (mGlu(4)) with CNS exposure in rats. Journal of Medicinal Chemistry, 54(4), 1106–1110. Available from: [Link]
-
CRISPR Medicine News. (n.d.). Strategies to Avoid and Reduce Off-Target Effects. Available from: [Link]
-
Liu, Q., et al. (2010). Discovery of 1-(4-(4-Propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzonaphthyridin-2(1H)-one as a Highly Potent, Selective Mammalian Target of Rapamycin (mTOR) Inhibitor for the Treatment of Cancer. MIT Open Access Articles. Available from: [Link]
-
Arkin, M. (2021). Biophysical Approaches to Small Molecule Discovery and Validation. YouTube. Available from: [Link]
-
Ahmed, N., et al. (2021). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI. Available from: [Link]
-
Johnson, C. W., & Winneroski, D. (2017). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Future Medicinal Chemistry, 9(1), 1–6. Available from: [Link]
-
The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. Available from: [Link]
-
Zhang, Y., et al. (2022). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS Central Science, 8(10), 1435–1443. Available from: [Link]
-
Chaudhari, A. S., et al. (2021). An Interpretable Machine Learning model for Selectivity of Small Molecules against Homologous Protein Family. ChemRxiv. Available from: [Link]
-
Mahato, A. K., et al. (2016). Chemistry, Structure Activity Relationship and Biological Activity of Quinazolin-4 (3H)-One Derivatives. ResearchGate. Available from: [Link]
-
Ceriello, A., et al. (2024). Orforglipron: A Comprehensive Review of an Oral Small-Molecule GLP-1 Receptor Agonist for Obesity and Type 2 Diabetes. MDPI. Available from: [Link]
-
Chery, J. (2019). Editorial focus: understanding off-target effects as the key to successful RNAi therapy. Cellular and Molecular Life Sciences, 76(19), 3763–3768. Available from: [Link]
-
AZoLifeSciences. (2022). Improving Selectivity in Drug Design. Available from: [Link]
Sources
- 1. Small molecule selectivity and specificity profiling using functional protein microarrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. icr.ac.uk [icr.ac.uk]
- 3. mdpi.com [mdpi.com]
- 4. azolifesciences.com [azolifesciences.com]
- 5. Rational Approaches to Improving Selectivity in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. High-Throughput Selectivity Assays for Small-Molecule Inhibitors of β-Catenin/T-Cell Factor Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Buy 5-(Pyridin-4-yl)-3-(trifluoromethyl)picolinic acid | 1214364-65-4 [smolecule.com]
- 13. 4-(Trifluoromethyl)phenylboronic acid | C7H6BF3O2 | CID 2734389 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of Trifluoromethylphenyl Positional Isomers in Biological Assays
Executive Summary: The Strategic Value of the -CF₃ Group
In medicinal chemistry, the trifluoromethyl group (-CF₃) is not merely a hydrophobic bulwark; it is a precision tool for modulating bioactivity.[1][2][3] Known as the "Fluorine Effect," the introduction of a -CF₃ moiety onto a phenyl ring profoundly alters the molecule's electronic landscape, metabolic susceptibility, and lipophilicity. However, the position of this group—ortho, meta, or para—dictates the success or failure of a lead compound.
This guide provides a technical comparison of these positional isomers, analyzing their distinct behaviors in biological assays. It is designed to assist researchers in interpreting Structure-Activity Relationship (SAR) data and optimizing lead compounds.[4]
Physicochemical & Structural Characterization[1][4]
Before assessing biological performance, one must understand the fundamental changes imposed by the -CF₃ group at different positions.[1] The -CF₃ group is highly electron-withdrawing (Hammett
Comparative Property Matrix
| Feature | Ortho-CF₃ Isomer | Meta-CF₃ Isomer | Para-CF₃ Isomer |
| Steric Effect | High. Induces significant torsional strain; can force the phenyl ring out of planarity (atropisomerism potential).[4] | Moderate. Increases molecular width; often fills hydrophobic pockets without clashing with the linker. | Low (Lateral). Extends the molecular length (longitudinal axis); minimal effect on torsion. |
| Electronic Effect | Strong inductive withdrawal (-I) with proximity effects on the linker/scaffold.[4] | Strong electron-withdrawing effect; increases acidity of phenols/anilines less than ortho/para.[4] | Strongest resonance/inductive withdrawal combination; significantly deactivates the ring. |
| Lipophilicity (LogP) | Often lower than para due to "buried" surface area if conformation is folded.[4] | High. | Typically the highest; fully exposed hydrophobic surface area. |
| Solubility | Generally highest (disrupts crystal packing efficiently).[4] | Intermediate. | Generally lowest (high symmetry often leads to stable crystal lattices).[4] |
Biological Performance Analysis
A. Metabolic Stability (Microsomal Stability Assays)
The primary utility of the -CF₃ group is blocking oxidative metabolism.[2] Cytochrome P450 (CYP) enzymes preferentially attack electron-rich, accessible positions (typically para).[4]
-
Para-CF₃: The "Metabolic Shield." By occupying the para position, the -CF₃ group blocks the most common site of CYP450 hydroxylation (metabolic switching). This typically results in the longest half-life (
).[4] -
Meta-CF₃: often leaves the para position open to attack.[4] While it deactivates the ring electronically (making oxidation harder), it does not sterically block the primary metabolic soft spot.
-
Ortho-CF₃: Can sterically shield the adjacent linker from hydrolysis (e.g., protecting an amide bond) but rarely protects the distal phenyl ring from oxidation.
B. Binding Affinity (Ligand-Receptor Interaction)[4]
-
Ortho-CF₃: High risk/high reward.[4] The steric bulk can cause a "clash" if the binding pocket is tight, obliterating affinity. However, if it locks the molecule into the bioactive conformation (pre-organization), it can result in picomolar potency by reducing the entropic penalty of binding.
-
Meta-CF₃: The "Workhorse." Ideally situated to fill hydrophobic sub-pockets (e.g., specificity pockets in kinases) without the severe steric penalties of ortho substitution.
-
Para-CF₃: Extends the molecule. Excellent for reaching deep into hydrophobic channels but can prevent binding if the pocket is shallow.
Visualizing the SAR Logic
The following decision tree illustrates the logical flow for selecting a positional isomer based on observed assay failures.
Figure 1: Strategic decision tree for deploying trifluoromethyl positional isomers during lead optimization.
Experimental Protocols
To rigorously compare these isomers, standardized assays are required.[4] Below are the specific protocols for assessing metabolic stability and binding affinity.
Protocol A: Comparative Microsomal Stability Assay
Objective: Determine the Intrinsic Clearance (
Reagents:
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL).[4]
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).[4]
-
Test Compounds (Ortho, Meta, Para isomers) at 10 mM in DMSO.
-
Stop Solution: Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).[4]
Workflow:
-
Preparation: Dilute test compounds to 1 µM in phosphate buffer (100 mM, pH 7.4).
-
Pre-incubation: Mix 30 µL of diluted compound with 300 µL of microsome solution (final protein conc. 0.5 mg/mL).[4] Incubate at 37°C for 5 mins.
-
Initiation: Add 150 µL of NADPH regenerating system to start the reaction.
-
Sampling: At timepoints
min, remove 50 µL aliquots. -
Quenching: Immediately transfer aliquot into 150 µL of ice-cold Stop Solution.
-
Analysis: Centrifuge (4000 rpm, 10 min) and analyze supernatant via LC-MS/MS. Monitor the disappearance of the parent peak.
Data Calculation:
Plot
Protocol B: Competitive Radioligand Binding Assay
Objective: Determine the
Reagents:
-
Membrane preparation containing the target receptor (e.g., 5-HT transporter for fluoxetine analogs).[4]
-
Radioligand (e.g., [³H]-Paroxetine) at
concentration.[4] -
Test Compounds (Serial dilution
M to M).
Workflow:
-
Plate Setup: Use 96-well plates. Add 25 µL of Assay Buffer (50 mM Tris-HCl, pH 7.4).[4]
-
Competitor Addition: Add 25 µL of Test Compound (Ortho, Meta, or Para isomer) at varying concentrations.
-
Radioligand Addition: Add 25 µL of Radioligand.
-
Receptor Addition: Initiate by adding 100 µL of membrane suspension.[4]
-
Equilibrium: Incubate at 25°C for 60 minutes (or until equilibrium is reached).
-
Harvest: Rapidly filter through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.[4]
-
Detection: Add scintillation cocktail and count radioactivity (CPM) via liquid scintillation counter.
Data Analysis:
Fit data to a one-site competition model (Sigmoidal dose-response).
Workflow Visualization: Microsomal Stability
Figure 2: Step-by-step workflow for the in vitro microsomal stability assay.
References
-
BenchChem. (2025).[2][4][6] A Comparative Analysis of Trifluoromethylphenol Isomers for Drug Development and Research. Retrieved from 1
-
MDPI. (2022).[4][7] FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes. Retrieved from 8
-
National Institutes of Health (NIH). (2020).[4] Metabolite Profiling of Ortho-, Meta- and Para-Fluorofentanyl by Hepatocytes and High-Resolution Mass Spectrometry. Journal of Analytical Toxicology. Retrieved from 9
-
AiFChem. (2026).[4] Trifluoromethyl (–CF₃): A Cornerstone in Contemporary Medicinal Chemistry and Drug Optimization. Retrieved from 4
-
National Institutes of Health (NIH). (2021).[4] Differentiation of Positional Isomers of Halogenated Benzoylindole Synthetic Cannabinoid Derivatives in Serum by Hybrid Quadrupole/Orbitrap Mass Spectrometry. Analytical Sciences. Retrieved from 10
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Trifluoromethyl (–CF₃): A Cornerstone in Contemporary Medicinal Chemistry and Drug Optimization - AiFChem [aifchem.com]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Metabolite Profiling of Ortho-, Meta- and Para-Fluorofentanyl by Hepatocytes and High-Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Differentiation of Positional Isomers of Halogenated Benzoylindole Synthetic Cannabinoid Derivatives in Serum by Hybrid Quadrupole/Orbitrap Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-(3-(Trifluoromethyl)phenyl)picolinic Acid: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and responsible disposal. This guide provides an in-depth, procedural framework for the proper disposal of 4-(3-(Trifluoromethyl)phenyl)picolinic acid, a halogenated organic compound. Adherence to these protocols is paramount not only for regulatory compliance but also for the protection of our colleagues and the environment.
Hazard Assessment and Chemical Profile
Key Hazard Considerations:
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation or damage.[1][2]
-
Respiratory Irritation: May cause respiratory irritation.[1]
-
Halogenated Organic Compound: The presence of a trifluoromethyl group classifies this compound as a halogenated organic substance.[3][4] Improper disposal, particularly through combustion, can lead to the formation of hazardous byproducts like hydrogen fluoride (HF).[5][6]
Due to these properties, 4-(3-(Trifluoromethyl)phenyl)picolinic acid must be treated as hazardous waste.
Personal Protective Equipment (PPE) and Immediate Safety
Prior to handling the compound for disposal, ensure all personnel are equipped with the appropriate PPE. This is a non-negotiable first line of defense against accidental exposure.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | Protects against splashes and airborne particles that can cause serious eye damage. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) | Prevents skin contact, which can lead to irritation. Dispose of contaminated gloves in accordance with laboratory and local regulations.[7] |
| Body Protection | Laboratory coat | Provides a barrier against accidental spills. |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood. If dust or aerosols are generated, a NIOSH-approved respirator is recommended. | Minimizes the risk of inhaling the compound, which can cause respiratory irritation. |
Waste Segregation and Containment: The Cornerstone of Safe Disposal
Proper segregation of chemical waste is a critical step to prevent dangerous reactions and ensure that waste streams are managed appropriately.[2][8]
Step-by-Step Segregation Protocol:
-
Designated Waste Container: Use a dedicated, clearly labeled, and chemically compatible container for 4-(3-(Trifluoromethyl)phenyl)picolinic acid waste. The container should be in good condition, with a secure, tight-fitting lid to prevent leaks or spills.[1]
-
Labeling: The waste container must be labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "4-(3-(Trifluoromethyl)phenyl)picolinic acid"
-
Associated hazards (e.g., "Harmful," "Irritant")
-
The date accumulation started
-
-
Incompatibility Prevention: Do not mix this waste with other chemical waste streams, particularly:
-
Solid vs. Liquid: Keep solid and liquid waste separate.[2] If the compound is in solution, it should be collected in a designated liquid waste container.
Approved Disposal Methodology: High-Temperature Incineration
The recommended and most environmentally sound method for the disposal of 4-(3-(Trifluoromethyl)phenyl)picolinic acid is high-temperature incineration in a licensed hazardous waste disposal facility.[5]
The Rationale for Incineration:
The high temperatures and controlled conditions within a specialized incinerator are necessary to break the stable carbon-fluorine bonds in the trifluoromethyl group.[9] This process requires specialized equipment to manage the resulting acidic gases.
Critical Incinerator Features:
-
Afterburner: Ensures the complete destruction of the organic molecule.[5]
-
Scrubber: Neutralizes acidic combustion byproducts, such as hydrogen fluoride (HF), preventing their release into the atmosphere.[5][10]
Procedural Steps for Disposal:
-
Engage a Licensed Professional Waste Disposal Service: It is a legal and safety imperative to contract with a certified hazardous waste management company.[1] These professionals are trained and equipped to handle and transport hazardous materials in compliance with all local, state, and federal regulations, such as those set by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[11][12]
-
Packaging for Transport: Securely close the waste container and prepare it for pickup according to the specific instructions provided by your institution's Environmental Health and Safety (EHS) office and the waste disposal vendor.
-
Documentation: Complete all necessary hazardous waste manifests and other required paperwork. This creates a "cradle-to-grave" record of the waste, which is a legal requirement.[1]
dot
Caption: Decision workflow for the proper disposal of 4-(3-(Trifluoromethyl)phenyl)picolinic acid.
Emergency Procedures for Spills and Exposures
In the event of an accidental release or exposure, immediate and correct action is crucial.
| Emergency Scenario | Immediate Action |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation persists.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Immediately seek medical attention.[1][2] |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing. Seek medical attention if you feel unwell.[1] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Immediately call a poison center or doctor.[2] |
| Small Spill | Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation, and place it in the designated hazardous waste container. Clean the spill area with a suitable solvent and then wash with soap and water. |
| Large Spill | Evacuate the area and contact your institution's EHS or emergency response team immediately. |
References
- Apollo Scientific. (2023, July 7). Safety Data Sheet: 6-(4-Trifluoromethoxyphenyl)picolinic acid.
- Jubilant Ingrevia. (n.d.). Safety Data Sheet: Picolinic acid.
- ChemicalBook. (n.d.). 7664-39-3 | CAS DataBase.
- Sigma-Aldrich. (2025, October 14). Safety Data Sheet.
- Capot Chemical. (2011, August 23). MSDS of 4-Trifluoromethylpicolinic acid.
- U.S. Environmental Protection Agency. (n.d.). Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams.
- Torch-Air. (2024, December 5).
- Torch-Air. (n.d.). Wet Scrubber on Incinerator: Chemical Composition of Contaminants, Types of Scrubbers, Purification of Wastewater.
- American Chemical Society. (n.d.). Hazardous Waste and Disposal.
- U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- NILU. (2009, December 14). Emissions from incineration of fluoropolymer materials.
- Occupational Safety and Health Administration. (n.d.). 1910.1200 - Hazard Communication.
- Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
- Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management? [Video]. YouTube.
- PubChem. (n.d.). 3-Pyridinecarboxylic acid, 4-(trifluoromethyl)-.
- Environmental Marketing Services. (2025, September 15). Effective Lab Chemical Waste Management. Retrieved from Environmental Marketing Services website.
- Sigma-Aldrich. (n.d.). 4-(Trifluoromethyl)pyridine-3-carboxylic acid 98%.
- ResearchGate. (n.d.). (PDF) Degradation and Transformation of Organic Fluorine Compounds.
- Occupational Safety and Health Administration. (n.d.). 1926 - Table of Contents.
- Chem-Impex. (n.d.). 4-(Trifluoromethyl)pyridine-3-carboxylic Acid.
- U.S. Environmental Protection Agency. (2025, December 4). State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests.
- C&EN. (2024, August 30).
- OSHA Education School. (2024, November 8).
- Pipzine Chemicals. (2026, January 22). 4-(Trifluoromethyl)pyridine-3-carboxylic Acid.
- ChemicalBook. (2026, January 13). 4-(Trifluoromethyl)nicotinic acid.
Sources
- 1. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 2. acewaste.com.au [acewaste.com.au]
- 3. 3-Pyridinecarboxylic acid, 4-(trifluoromethyl)- | C7H4F3NO2 | CID 2777549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. m.youtube.com [m.youtube.com]
- 6. nilu.com [nilu.com]
- 7. wku.edu [wku.edu]
- 8. Effective Lab Chemical Waste Management [emsllcusa.com]
- 9. epa.gov [epa.gov]
- 10. Incinerator Scrubbers: Contaminant Chemistry, Scrubber Varieties [torch-air.com]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
A Senior Application Scientist's Guide to Safely Handling 4-(3-(Trifluoromethyl)phenyl)picolinic Acid
Welcome to your essential safety and handling guide for 4-(3-(Trifluoromethyl)phenyl)picolinic acid. As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and operational excellence. This document moves beyond a simple checklist, providing a deep, scientifically-grounded framework for handling this specific molecule. Our goal is to empower you with the knowledge to not only protect yourself but also to ensure the integrity of your experiments.
Understanding the Hazard Profile: A Logic-Driven Approach
-
Picolinic Acid Core: Picolinic acid (2-pyridinecarboxylic acid) is known to be harmful if swallowed and can cause skin and serious eye irritation.[1][2]
-
Trifluoromethylphenyl Group: The trifluoromethyl (-CF3) group is a strong electron-withdrawing moiety that can significantly influence a molecule's chemical and biological properties.[3] Structurally similar compounds containing this group, such as 5-(Trifluoromethyl)-2-pyridinecarboxylic Acid and 3-Pyridinecarboxylic acid, 4-(trifluoromethyl)-, are documented to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[4][5]
Therefore, it is prudent to assume that 4-(3-(Trifluoromethyl)phenyl)picolinic acid presents, at a minimum, the following hazards:
-
Harmful if swallowed
-
Causes skin irritation
-
Causes serious eye irritation
-
May cause respiratory irritation
This evidence-based assessment forms the bedrock of our personal protective equipment (PPE) recommendations and handling protocols.
Hazard Summary Table
| Hazard Statement | Classification | Rationale based on Analogous Compounds |
| Harmful if Swallowed | Acute Toxicity, Oral (Category 4) | Picolinic acid and related compounds are classified as harmful if ingested.[1][6] |
| Causes Skin Irritation | Skin Corrosion/Irritation (Category 2) | Picolinic acid and various trifluoromethylated pyridine carboxylic acids are known skin irritants.[4][5][7] |
| Causes Serious Eye Irritation | Serious Eye Damage/Eye Irritation (Category 2A) | This is a consistent warning for picolinic acid and its trifluoromethylated derivatives.[4][5][7] |
| May Cause Respiratory Irritation | Specific Target Organ Toxicity (Single Exposure) | Inhalation of dust from similar aromatic carboxylic acids can irritate the respiratory tract.[5][6][7] |
Core Directive: Your Personal Protective Equipment (PPE) Ensemble
Effective protection is not just about wearing gear; it's about creating an impermeable barrier between you and the potential hazard. The following PPE is mandatory when handling 4-(3-(Trifluoromethyl)phenyl)picolinic acid.
Primary Containment & Engineering Controls: The First Line of Defense
Before selecting PPE, always prioritize engineering controls.
-
Fume Hood: All weighing and handling of the solid compound, as well as solution preparation, must be conducted in a certified chemical fume hood. This is critical to prevent inhalation of airborne particles.[1]
-
Ventilation: Ensure the laboratory is well-ventilated to dissipate any potential fugitive emissions.[8]
Body Protection: Shielding from Direct Contact
-
Laboratory Coat: A clean, buttoned lab coat is the minimum requirement.[9] For operations with a higher risk of splashing, such as when transferring large volumes of solutions, supplement this with a chemical-resistant apron .[10]
-
Closed-toe Shoes: Permeable footwear, such as sandals or cloth shoes, is strictly prohibited in the laboratory.[9]
Hand Protection: The Critical Interface
-
Glove Selection: Due to the aromatic and acidic nature of the compound, nitrile gloves are the recommended choice for incidental contact.[10] Nitrile provides good resistance to a range of chemicals, including acids and bases.[11]
-
Glove Technique: Always inspect gloves for tears or punctures before use.[8] Employ the proper glove removal technique (without touching the outer surface) to prevent skin contamination.[8] Contaminated gloves must be disposed of as chemical waste.
Eye and Face Protection: An Absolute Non-Negotiable
-
Safety Goggles: Chemical splash goggles that form a seal around the eyes are mandatory at all times.[12] Standard safety glasses do not offer sufficient protection from splashes.
-
Face Shield: When handling larger quantities (>1g) of the solid or when there is a significant risk of splashing, a face shield must be worn in conjunction with safety goggles to protect the entire face.[12]
Respiratory Protection: For Non-Routine Operations
-
Respirator: In situations where engineering controls are not sufficient to control airborne dust (e.g., cleaning a large spill), a NIOSH-approved respirator with a P95 or P100 particulate filter is required.[8][12] All respirator use must be in accordance with your institution's respiratory protection program, which includes fit-testing and training.
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a standardized workflow is paramount for minimizing risk.
Step 1: Preparation and Pre-Handling Check
-
Designate the Area: Clearly demarcate the specific area within the fume hood where the work will be performed.
-
Assemble Materials: Gather all necessary equipment (spatulas, weigh boats, glassware, solvents) and place them inside the fume hood.
-
Don PPE: Put on all required PPE (lab coat, goggles, nitrile gloves) before approaching the chemical storage area.
Step 2: Weighing and Dispensing the Solid Compound
-
Work in Fume Hood: Perform all manipulations of the solid compound within the fume hood.
-
Avoid Dust Generation: Handle the solid gently to minimize the creation of airborne dust.[8] Do not crush or grind the material outside of a contained system.
-
Tared Weighing: Use a tared weigh boat or glassine paper on an analytical balance inside the hood.
-
Clean Up Spills Immediately: Use a scoop or brush to carefully sweep up any minor spills of the solid. Place the collected material in a designated solid waste container.
Step 3: Solution Preparation
-
Add Solvent to Solid: Slowly add the desired solvent to the vessel containing the weighed solid. This helps to prevent splashing.
-
Ensure Compatibility: While specific reactivity data is limited, avoid strong oxidizing agents and strong bases unless their compatibility has been verified.
-
Labeling: Immediately label the container with the full chemical name, concentration, solvent, and appropriate hazard pictograms.
Step 4: Post-Handling and Decontamination
-
Clean Equipment: Thoroughly clean all glassware and equipment that came into contact with the chemical.
-
Wipe Down Surfaces: Decontaminate the work surface within the fume hood.
-
Remove PPE: Remove PPE in the correct order (gloves first, then face shield/goggles, then lab coat) to avoid cross-contamination.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[4]
Safe Handling Workflow Diagram
Sources
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. researchgate.net [researchgate.net]
- 4. tcichemicals.com [tcichemicals.com]
- 5. 3-Pyridinecarboxylic acid, 4-(trifluoromethyl)- | C7H4F3NO2 | CID 2777549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-(Trifluoromethyl)phenylboronic acid | C7H6BF3O2 | CID 2734389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. capotchem.com [capotchem.com]
- 9. uah.edu [uah.edu]
- 10. research.arizona.edu [research.arizona.edu]
- 11. safety.fsu.edu [safety.fsu.edu]
- 12. safelyio.com [safelyio.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
